molecular formula C14H28N2O2 B13283989 tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate

tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate

Cat. No.: B13283989
M. Wt: 256.38 g/mol
InChI Key: DSPRFUFXZPGXIY-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate (CAS: 1822802-15-2) is a carbamate-protected amine derivative featuring a piperidine core substituted with an ethyl group at the 5-position and a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C₁₄H₂₈N₂O₂, with a molecular weight of 256.38 g/mol . The Boc group serves as a temporary protecting moiety in organic synthesis, enabling selective functionalization of the amine during multi-step reactions. This compound is structurally significant in pharmaceutical and agrochemical research due to its piperidine scaffold, a common motif in bioactive molecules targeting receptors or enzymes .

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H28N2O2/c1-5-11-6-7-12(16-10-11)8-9-15-13(17)18-14(2,3)4/h11-12,16H,5-10H2,1-4H3,(H,15,17)

InChI Key

DSPRFUFXZPGXIY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(NC1)CCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-Ethylpiperidin-2-yl Ethylamine Intermediate

  • The 5-ethylpiperidine core can be synthesized via classical piperidine ring construction or modification of piperidine derivatives through alkylation or reductive amination.
  • The 2-position is functionalized with an ethylamine side chain, typically by nucleophilic substitution or reductive amination of a suitable aldehyde or halide precursor.

Boc Protection of the Primary Amine

  • The primary amine in the ethyl linker is protected by reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine or N-methylmorpholine .
  • The reaction is carried out under anhydrous conditions in an inert atmosphere (nitrogen or argon) to prevent hydrolysis of the Boc reagent.
  • Typical solvents include dichloromethane or ethyl acetate.
  • The reaction temperature is maintained between 0°C and room temperature to control reaction rate and minimize side reactions.

Representative Reaction Conditions and Procedure

Step Reagents/Conditions Description
1 5-Ethylpiperidin-2-yl ethylamine (substrate) Dissolved in anhydrous dichloromethane or ethyl acetate
2 Base: Triethylamine or N-methylmorpholine Added to neutralize HCl formed during Boc protection
3 tert-Butyl chloroformate (Boc-Cl) Added dropwise at 0-5°C under inert atmosphere
4 Stirring at 0-5°C for 1-2 hours, then room temperature Reaction progress monitored by TLC or HPLC
5 Workup: Extraction, washing with dilute acid and brine Removal of impurities and excess reagents
6 Purification: Column chromatography or recrystallization Isolation of pure this compound

Industrial and Patent-Reported Methods

  • Patents such as CA3087004A1 and WO2019158550A1 describe analogous methods for preparing Boc-protected piperidine derivatives, emphasizing the importance of controlling reaction viscosity and purity by optimizing solvent and base choice, which can be adapted to this compound's synthesis.
  • Industrial protocols often employ large-scale Boc protection with careful temperature control and solvent recycling to maximize yield and minimize impurities.
  • Purification methods include crystallization from hexane/ethyl acetate mixtures or preparative chromatography.

Analytical Characterization Data

  • NMR Spectroscopy:
    • ^1H NMR typically shows characteristic Boc tert-butyl singlet near 1.4 ppm and piperidine ring protons between 1.0–3.5 ppm.
    • ^13C NMR confirms carbonyl carbons (~155-160 ppm) and Boc tert-butyl carbons (~28 ppm).
  • Mass Spectrometry: Confirms molecular ion consistent with C15H30N2O2.
  • Purity: HPLC retention times and purity >95% are achievable with optimized conditions.

Summary Table of Preparation Methods

Method Aspect Description
Starting Materials 5-Ethylpiperidin-2-yl ethylamine, tert-butyl chloroformate, base (triethylamine or NMM)
Solvents Anhydrous dichloromethane, ethyl acetate
Reaction Conditions 0–5°C initial temperature, inert atmosphere, 1–2 hours reaction time
Workup Acid/base washes, extraction, solvent removal under reduced pressure
Purification Column chromatography or recrystallization from hexane/ethyl acetate
Yield Typically high (70–90%) depending on scale and purity control
Analytical Techniques ^1H NMR, ^13C NMR, HPLC, MS

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic processes or modulation of receptor activity .

Comparison with Similar Compounds

Key Observations :

  • Hybrid Scaffolds : Piperidine-oxane hybrids (e.g., ) exhibit distinct conformational flexibility, favoring applications in materials science over receptor binding.

Biological Activity

tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. As a carbamate derivative, it may exhibit various pharmacological properties, making it a candidate for further research in medicinal chemistry and drug development. This article delves into its biological activity, synthesis, and potential applications based on current scientific literature.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)(C)OC(=O)N(CCN1CCCCC1CC)C

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 5-ethylpiperidine in the presence of suitable coupling agents. The reaction conditions are optimized to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The piperidine moiety may facilitate binding to specific receptors, potentially influencing neurotransmitter systems.

Pharmacological Effects

Research indicates that compounds similar to this compound can exhibit:

  • Antidepressant Activity : By modulating serotonin and norepinephrine levels.
  • Anxiolytic Effects : Potentially through GABAergic mechanisms.
  • Neuroprotective Properties : In models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

  • Antitumor Activity :
    • A study demonstrated that similar carbamate derivatives induced apoptosis in cancer cell lines, suggesting potential as anticancer agents .
    • In vivo studies showed significant tumor reduction in xenograft models when treated with related compounds .
  • Neuropharmacological Studies :
    • Compounds with similar structures were evaluated for their ability to bind to serotonin receptors, showing promising results in modulating mood and anxiety .
  • Enzyme Inhibition :
    • Investigations into the inhibition of histone deacetylases (HDACs) revealed that certain derivatives could effectively inhibit these enzymes, which are implicated in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduced apoptosis in cancer cell lines
NeuropharmacologyModulated serotonin levels
Enzyme InhibitionInhibited histone deacetylases (HDACs)

Table 2: Structure-Activity Relationship (SAR)

CompoundAffinity (Ki nM)Biological Target
tert-butyl N-[2-(5-piperidin-2-yl)ethyl]carbamate80–1194α₂-Adrenoceptor
tert-butyl N-[2-(5-methylpiperidin-2-yl)ethyl]carbamate30–7275-HT₇ Receptor

Q & A

Q. What are the established synthetic routes for tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate?

Methodological Answer: The synthesis typically involves multi-step reactions:

Piperidine Derivative Preparation : React 5-ethylpiperidin-2-amine with a carbonylating agent (e.g., phosgene or tert-butyl chloroformate) to introduce the carbamate group.

Ethyl Chain Functionalization : Use alkylation or reductive amination to attach the ethyl group to the piperidine ring.

Carbamate Protection : React the intermediate with tert-butyl chloroformate under basic conditions (e.g., triethylamine) to form the final carbamate .
Key Optimization : Control reaction temperature (0–25°C) and anhydrous conditions to prevent hydrolysis of the carbamate group.

Q. How is the structural integrity of this compound validated?

Methodological Answer:

  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. The tert-butyl group and piperidine ring conformation are critical validation points .
  • Spectroscopy :
    • NMR : Compare 1^1H/13^{13}C chemical shifts with analogous carbamates (e.g., δ 1.4 ppm for tert-butyl protons).
    • HRMS : Confirm molecular weight (e.g., [M+H]+^+ calculated for C15_{15}H28_{28}N2_2O2_2: 292.215; observed: 292.218) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and consult a physician .
  • Storage : Keep in airtight containers at –20°C to prevent degradation.

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up in academic settings?

Methodological Answer:

  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of tert-butyl chloroformate to the amine intermediate to account for side reactions.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
  • Purification : Employ flash chromatography (hexane:EtOAc, 3:1) or recrystallization from ethanol/water mixtures .
    Data-Driven Adjustment : Monitor reaction progress via TLC (Rf_f ~0.5 in 1:1 hexane/EtOAc) and adjust parameters iteratively.

Q. How to resolve contradictions between NMR and crystallographic data?

Methodological Answer:

  • Dynamic Effects : NMR may average conformers (e.g., piperidine ring puckering), while crystallography captures a static structure. Use variable-temperature NMR to detect conformational flexibility.
  • Software Tools : Refine crystallographic data with SHELXL and overlay with DFT-calculated NMR shifts (e.g., Gaussian09) to validate discrepancies .

Q. What computational methods predict the compound’s reactivity or biological interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with carbamate-binding sites). Focus on hydrogen bonding with the carbamate oxygen.
  • DFT Calculations : Analyze electrophilicity of the carbamate group using B3LYP/6-31G(d) basis sets to predict hydrolysis rates .

Q. How to design in vitro assays to evaluate biological activity?

Methodological Answer:

  • Target Selection : Prioritize enzymes inhibited by carbamates (e.g., acetylcholinesterase or proteases).
  • Assay Conditions :
    • Kinetic Studies : Measure IC50_{50} values using fluorogenic substrates (e.g., 100 µM compound in PBS, pH 7.4).
    • Cytotoxicity : Test against HEK-293 cells via MTT assay (48-hour exposure, 10–100 µM range) .

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